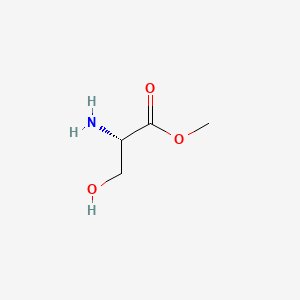

Serine methyl ester

説明

Serine methyl ester is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used as a raw material in peptide synthesis .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. One method involves the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in dioxane, followed by the addition of sodium hydroxide . The reaction mixture is then concentrated, acidified, and extracted with ethyl acetate to give N-Boc-L-serine. This is then reacted with potassium carbonate and methyl iodide to form the methyl ester . Another synthetic method involves adding L-serine and methanol into a reaction kettle, cooling it, and slowly adding thionyl chloride. The temperature is then raised for the reaction to occur, and after cooling crystallization and centrifugation, the L-serine methyl ester hydrochloride is obtained .

Molecular Structure Analysis

The molecular formula of L-Serine methyl ester hydrochloride is HOCH2CH(NH2)COOCH3·HCl . Its molecular weight is 155.58 . The structure can be found in various databases such as ChemSpider and NIST Chemistry WebBook .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis process involves reactions with di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, potassium carbonate, and methyl iodide .

Physical and Chemical Properties Analysis

L-Serine methyl ester hydrochloride is a powder with a molecular weight of 155.58 . It has an optical activity of [α]20/D +3.4°, c = 4 in methanol . Its melting point is 163 °C (dec.) (lit.) .

科学的研究の応用

1. Lipid Analysis and Biochemistry

Serine methyl ester, as part of the broader category of fatty acid methyl esters, is used in gas chromatographic analysis of various lipids. Morrison and Smith (1964) demonstrated the preparation of fatty acid methyl esters and dimethylacetals from lipids, highlighting the utility of these compounds in biochemical research, particularly in lipid analysis (Morrison & Smith, 1964).

2. Metabolic Significance in Cancer and Health

Serine plays a crucial role in several cellular processes, including methylation reactions and cancer development. Kalhan and Hanson (2012) discussed the indispensable metabolic functions of serine, including its role in one-carbon metabolism and implications in diseases such as cancer (Kalhan & Hanson, 2012).

3. Chemical Synthesis and Reactions

This compound is involved in various chemical reactions and syntheses. For instance, Stachulski (1982) reported the oxidation of benzyloxycarbonyl threonine and serine methyl esters, demonstrating the compound's utility in synthetic chemistry (Stachulski, 1982).

4. Enzyme Kinetics and Mechanisms

The hydrolysis of serine methyl esters is used to study enzyme kinetics. Wharton et al. (1974) explored the hydrolysis of N-benzoyl-L-serine methyl ester catalyzed by bromelain and papain, contributing to our understanding of enzyme mechanisms (Wharton et al., 1974).

5. Esterase Enzyme Research

Research on esterases, enzymes that hydrolyze ester bonds, is facilitated by compounds like this compound. Bhatt et al. (2021) reviewed the role of esterases in the biodegradation of pesticides, emphasizing the significance of serine in these processes (Bhatt et al., 2021).

6. Applications in Catalysis

This compound derivatives have applications in asymmetric catalysis. Jones et al. (2000) described how this compound-based ligands were used in catalysis, illustrating its potential in synthetic chemistry (Jones et al., 2000).

7. RNA Technology and Delivery Systems

The development of new RNA delivery vectors involves this compound derivatives. Benner et al. (2019) reported on oligo(serine ester)-based transporters, highlighting the role of serine derivatives in advancing RNA technology (Benner et al., 2019).

作用機序

Safety and Hazards

When handling serine methyl ester, it’s important to avoid contact with skin and eyes, and to avoid breathing in dust. It’s recommended to use personal protective equipment as required . In case of accidental release, it’s advised to sweep up and shovel into suitable containers for disposal .

Relevant Papers

A paper titled “Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid” discusses the role of L-serine in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles . Another paper titled “l-Serine methyl ester hydrochloride” could potentially provide more information on the topic .

特性

IUPAC Name |

methyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSUDRATXSJBLY-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1,3-dimethyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3180663.png)

![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B3180718.png)